molecular formula C8H11NO3 B12932642 4-Methoxy-3-(methoxymethoxy)pyridine

4-Methoxy-3-(methoxymethoxy)pyridine

Cat. No.: B12932642
M. Wt: 169.18 g/mol
InChI Key: BFMLQJRPIFLBRU-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C8H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of methoxy and methoxymethoxy groups attached to the pyridine ring, which influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-(methoxymethoxy)pyridine can be synthesized through various methods. One common method involves the reaction of 4-methoxypyridine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic hydrogenation of 4-methoxypyridine-N-oxide is another method that has been studied for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(methoxymethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methoxymethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can influence the binding affinity and specificity of the compound to its targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(methoxymethoxy)pyridine is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-methoxy-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C8H11NO3/c1-10-6-12-8-5-9-4-3-7(8)11-2/h3-5H,6H2,1-2H3

InChI Key

BFMLQJRPIFLBRU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CN=C1)OC

Origin of Product

United States

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